Clinical trials have explored various dosing schedules for Sapanisertib, establishing safety profiles and demonstrating preliminary anti-tumor activity in advanced, pre-treated cancers. Key findings from phase I/II studies are summarized below.
| Trial Focus | Dosing Regimen (this compound) | Combination Therapy | Key Findings | Citation |
|---|---|---|---|---|
| Phase I (Solid Tumours) | Multiple schedules tested: QD, QW, intermittent | None (Monotherapy) | MTDs defined: 6 mg QD, 40 mg QW, 9 mg (3d on/4d off), 7 mg (5d on/2d off). Anti-tumor activity in RCC & endometrial cancer. | [1] |
| Phase I (Biomarker-Driven) | 3 or 4 mg daily | Metformin (500-1500 mg daily) | MTD: 4 mg/1000 mg. Disease control rate 63%; activity in tumors with PTEN mutations. | [2] |
| Phase I (Combination) | 4 mg (3 days on/4 days off) | Ziv-aflibercept (3 mg/kg IV every 2 weeks) | Combination was tolerable; disease control rate 78% in heavily pre-treated patients. | [3] |
| Phase II (Renal Cell Carcinoma) | 30 mg once weekly | None (Monotherapy) | Minimal activity in treatment-refractory mRCC (ORR 5.3%). | [4] |
Preclinical studies provide insight into this compound's mechanism and strategies to enhance its efficacy. Research in atypical teratoid/rhabdoid tumors (AT/RT) showed that this compound decreases NRF2 expression, compromising cellular defenses against oxidative stress and apoptosis [5]. This mechanism suggests a rational combination therapy approach.
The following diagram illustrates the logical workflow for designing this combination therapy based on this compound's action:
Based on this rationale, the detailed experimental protocol for investigating this combination in vitro is as follows [5]:
Research utilizing the above protocol revealed that the combination of this compound and Obatoclax [5]:
This compound represents a clinically relevant dual mTORC1/2 inhibitor with a characterized safety profile and promising anti-tumor activity, particularly in select patient populations with specific pathway alterations like PTEN mutations [2]. For researchers, its value also lies as a tool compound; its well-defined mechanism and the availability of detailed experimental protocols enable the rational design of combination strategies to overcome the cytostatic limitations often seen with targeted pathway inhibitors [5].
The following table summarizes the journey of sapanisertib from preclinical investigation to clinical trial results in ALL.
| Aspect | Preclinical Findings (Supporting Rationale) | Clinical Trial Outcome (Phase II in R/R ALL) |
|---|---|---|
| Molecular Target | Dual ATP-competitive inhibitor of mTORC1 and mTORC2 [1] [2] [3]. | Target engagement was poor; limited impact on phosphorylation of mTOR pathway substrates (4EBP1, S6, AKT) was observed [4] [5]. |
| Proposed Mechanism in ALL | Selective inhibition of cell proliferation and induction of apoptosis in leukemic stem cells (LSCs) without affecting healthy hematopoietic stem cells (HSCs) [2]. | Not directly assessed in the clinical trial. |
| Efficacy / Activity | Preclinical activity was reported against ALL models [4]. | Best response was stable disease in 2 of 16 patients (12.5%). Only 3 patients (19%) proceeded to a second treatment cycle [4] [5]. |
| Conclusion | Promising preclinical profile justifying clinical translation [2]. | Limited efficacy as a single agent in heavily pre-treated R/R ALL patients [4]. |
The Phase II trial (NCT02484430) followed a specific design and reported detailed safety and pharmacological data [4] [5].
The following details core experimental methods used in both preclinical and clinical studies of this compound, which are crucial for researchers to understand.
mTOR Pathway Biomarker Analysis (Immunoblotting)
Cell Viability and Apoptosis Assays
The diagram below illustrates the molecular targets of this compound within the mTOR signaling network and the logic of its transition from preclinical studies to clinical evaluation.
This compound inhibits both mTORC1 and mTORC2, unlike first-generation rapalogs. Preclinical promise of targeting LSCs did not translate to clinical efficacy in a Phase II ALL trial, potentially due to insufficient target inhibition.
The disconnect between promising preclinical data and limited clinical efficacy highlights several critical considerations for future drug development:
Clinical and preclinical studies have evaluated sapanisertib both as a single agent and in combination with other therapies. The following table summarizes key efficacy and safety data from selected trials.
| Cancer Type / Model | Combination Therapy | Key Efficacy Findings | Common Adverse Events (Grade 3-5) | Source (Clinical Trial ID) |
|---|---|---|---|---|
| Advanced Solid Tumors (Phase I) | Metformin | Disease Control Rate (PR + SD): 63% (19/30); Partial Response (PR) in 4/30 pts, 3 of whom had PTEN mutations. MTD: this compound 4 mg + metformin 1000 mg [1] [2] | Hyperglycemia (13%), Fatigue (7%), Rash (7%), Diarrhea (7%) [1] [2] | NCT03017833 [1] |
| mTOR-altered Solid Tumors (Phase I) | Carboplatin + Paclitaxel | Disease Control Rate: 68% (13/19); 2 Partial Responses (PR) in RCC and prostate cancer (PTEN loss) [3] | Anemia (21%), Neutropenia (21%), Thrombocytopenia (11%) [3] | NCT03430882 [3] |
| Endometrial & Breast Cancer (Preclinical) | Serabelisib (PI3Kα inhibitor) ± Insulin-Suppressing Diet | Superior suppression of pathway signaling (p-S6, p-4E-BP1) vs. single-node inhibitors; complete tumor growth inhibition/regression in xenografts [4] [5] | Preclinical study; clinical combination showed manageable toxicity [4] [5] | N/A |
| Metastatic Urothelial Carcinoma (Phase II) | Paclitaxel | Objective Response Rate: 18.2% (4/22); median PFS: 3.8 months in heavily pre-treated population [6] | Hyperglycemia, Diarrhea, Anemia, Fatigue [6] | NCT03745911 [6] |
For your experimental planning, here are detailed methodologies from the cited research.
This protocol measures how effectively this compound and other inhibitors suppress the PI3K/AKT/mTOR pathway in cancer cell lines.
This outlines the clinical protocol for establishing the maximum tolerated dose (MTD) of the combination.
The diagram below illustrates the superior efficacy of combining this compound with a PI3Kα inhibitor, a strategy known as multi-node inhibition.
> Multi-node inhibition strategy. Combining this compound (mTORC1/2 inhibitor) with a PI3Kα inhibitor (e.g., Serabelisib) simultaneously blocks multiple nodes in the PI3K/AKT/mTOR pathway. This approach overcomes the limitations of single-node inhibitors (SNIs), which are prone to pathway reactivation through feedback loops (e.g., mTORC2-mediated AKT phosphorylation) or bypass signaling, leading to more complete and durable suppression of pro-growth signals like p-S6 and p-4E-BP1 [4] [5].
The core mechanism of sapanisertib revolves around its direct inhibition of the mTOR kinase within both mTOR complexes. The table below contrasts its action with that of first-generation rapalogs:
| Feature | First-Generation Rapalogs (e.g., Everolimus, Temsirolimus) | This compound (Second-Generation Inhibitor) |
|---|---|---|
| Primary Target | mTORC1 (partial inhibitor) | mTORC1 and mTORC2 (dual inhibitor) |
| Mechanism | Allosteric inhibition | ATP-competitive inhibition |
| Effect on AKT | Disrupts feedback loops, may increase AKT phosphorylation (Ser473) | Suppresses AKT phosphorylation (Ser473) via mTORC2 inhibition [1] [2] |
| Downstream Effects | Inhibits mTORC1 substrates (4E-BP1, S6K) | Potently inhibits mTORC1 (p4E-BP1, pS6K, pS6) and mTORC2 (pAKT Ser473) substrates [3] [1] [2] |
This dual inhibition is crucial because targeting only mTORC1 can lead to the activation of pro-survival feedback loops via AKT, potentially limiting the efficacy of rapalogs [4] [2]. By blocking both complexes, this compound provides a more comprehensive suppression of the PI3K/AKT/mTOR pathway.
This compound demonstrates high potency and selectivity for mTOR over related kinases. The following table summarizes its key quantitative inhibitory data from cell-free assays [5] [3]:
| Target / Enzyme | IC50 / Potency |
|---|---|
| mTOR Kinase | 1 nM |
| PI3Kα | 219 nM (>200-fold selective vs. mTOR) |
| PI3Kγ | 221 nM (>200-fold selective vs. mTOR) |
| PI3Kδ | 230 nM (>200-fold selective vs. mTOR) |
| PI3Kβ | 5.293 µM (>5000-fold selective vs. mTOR) |
This data confirms that this compound is a highly selective mTOR inhibitor with significantly lower potency against Class I PI3K isoforms [3].
The inhibition of mTORC1/2 by this compound leads to several measurable cellular and phenotypic effects, which are summarized in the experimental data below:
| Assay Type / Cell Line | Observation / Effect | Concentration / Condition | Citation |
|---|---|---|---|
| Anti-proliferative Activity | |||
| Huh-7 (Liver cancer) | IC50 = 0.007 µM | 72-hour incubation | [5] |
| MDA-MB-231 (Breast cancer) | IC50 = 0.031 µM | 72-hour incubation | [5] |
| PC3 (Prostate cancer) | EC50 = 0.1 µM | 72-hour incubation | [3] |
| Biomarker Modulation (Western Blot) | |||
| SKOV3, A2058 cells | Decrease in pAKT (Ser473) | 1-hour treatment | [3] |
| SKOV3, A2058 cells | Decrease in pS6K, pS6 (Ser235/236), p4E-BP1 | 1-hour treatment | [3] |
| PANC-1 cells | Inhibition of p4E-BP1, pS6K1, pAKT (Ser473) | 10/50 nM, 24-hour treatment | [3] |
| Functional Assays | |||
| PANC-1 cells | Induction of apoptosis | 10-100 nM, 72-hour treatment | [3] |
| PANC-1 cells | Disruption of cell cycle progression | 50 nM, 48-hour treatment | [3] |
| RAW 264.7 cells | Suppression of IL-1β and IL-6 (mRNA and protein) | LPS-stimulated cells | [1] |
For researchers aiming to validate the activity of this compound in laboratory models, here are summaries of key experimental methodologies cited in the literature.
1. Western Blot Analysis for mTOR Signaling Modulation This is a standard method to confirm target engagement and pharmacodynamic effects [3].
2. Anti-proliferative/Cytotoxicity Assay (MTT Assay) This protocol measures the effect of this compound on cell viability and proliferation [5].
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the specific points targeted by this compound:
This compound directly inhibits mTOR kinase in both mTORC1 and mTORC2 complexes, blocking downstream signaling and preventing feedback AKT activation.
Sapanisertib is a next-generation mTOR inhibitor designed to overcome the limitations of earlier rapamycin analogs (rapalogs) like everolimus and temsirolimus [1]. While rapalogs primarily inhibit mTORC1, this incomplete blockade can lead to feedback activation of AKT via mTORC2, potentially compromising anti-tumor efficacy and contributing to drug resistance [2] [1]. As a potent ATP-competitive inhibitor, this compound directly targets the catalytic site of the mTOR kinase, effectively blocking the activity of both mTORC1 and mTORC2 complexes [3] [4] [5].
This compound inhibits mTORC1/2 to block downstream signaling and a feedback loop that can cause resistance to rapalogs.
This compound has been evaluated as a single agent and in combination with other therapies in multiple Phase I and II trials, demonstrating a manageable safety profile and preliminary anti-tumor activity in heavily pre-treated patients with advanced solid malignancies [2] [6] [4].
The table below summarizes key efficacy findings from recent clinical studies.
| Study (Combination) | Phase | Patient Population | Key Efficacy Findings |
|---|
| This compound + Ziv-aflibercept [2] | I | Advanced solid tumors (n=55, median 4 prior lines) | Disease Control Rate (DCR): 78% • Partial Response (PR): 4% (2 pts) • Stable Disease (SD): 74% (37 pts) | | This compound + Carboplatin + Paclitaxel [6] | I | mTOR pathway aberrant tumors (n=19, 63% with ≥3 prior lines) | DCR: 68% • PR: 2 pts (Renal cell, Prostate) • SD: 11 pts | | This compound + Metformin [4] | I | Advanced solid tumors with mTOR/AKT/PI3K pathway alterations (n=30, median 4 prior lines) | DCR: 63% • PR: 4 pts (3 with PTEN mutations) • SD: 15 pts | | This compound + Paclitaxel [1] | II | Pre-treated metastatic urothelial carcinoma (n=22, median 3 prior lines) | • Objective Response Rate: 13.6% (3 pts) • Median Progression-Free Survival: 2.7 months • Median Overall Survival: 6.9 months |
The most frequent treatment-related adverse events (AEs) across studies include hypertension, fatigue, anorexia, hypertriglyceridemia, diarrhea, nausea, mucositis, and hyperglycemia [2] [6] [4]. Grade 3-4 AEs, while less common, can include hematologic toxicities (anemia, neutropenia, thrombocytopenia) and metabolic issues (hyperglycemia) [6] [4]. Dosing schedules often use intermittent administration (e.g., 3-5 days on, 2-4 days off) to improve tolerability [2] [6].
Here are the detailed methodologies from key clinical trials investigating this compound combinations.
1. Phase I Study of this compound with Ziv-aflibercept [2]
2. Phase I Study of this compound with Carboplatin and Paclitaxel [6]
3. Phase I Study of this compound with Metformin [4]
This compound represents a clinically active dual mTORC1/2 inhibitor with a manageable safety profile. Its development underscores the therapeutic strategy of complete mTOR pathway inhibition to overcome resistance mechanisms. Current evidence supports its continued investigation, especially in genomically selected patient populations and in rational combination regimens.
Sapanisertib (CB-228, TAK-228, MLN0128) is a potent, selective, small-molecule inhibitor that directly targets the mTOR kinase by competing with ATP. Unlike first-generation rapalogs which primarily inhibit mTORC1, this compound provides dual inhibition of both mTORC1 and mTORC2 complexes [1]. This action simultaneously blocks mTORC1-driven protein synthesis and cell cycle progression, and mTORC2-mediated phosphorylation and activation of AKT at Ser473, thereby preventing the compensatory survival signaling that often limits rapalog efficacy [2] [3].
The diagram below illustrates the PI3K/AKT/mTOR pathway and this compound's mechanism of action.
Figure 1: this compound dually targets mTORC1/2, unlike rapalogs. This comprehensive inhibition suppresses tumor growth, survival, and angiogenesis.
Preclinical synergy is observed when this compound is combined with other agents. In canine mucosal melanoma models, a staggered administration of trametinib (MEK inhibitor) followed by this compound demonstrated superior tumor growth inhibition and reduced metastasis compared to concurrent treatment [4]. Similarly, this compound can reverse platinum resistance and enhance paclitaxel-induced cancer cell killing [5] [6].
Clinical trials have evaluated this compound across multiple dosing schedules and combinations in patients with advanced solid tumors. Key efficacy data is summarized in the table below.
| Cancer Type | Combination Agent(s) | Phase | Key Efficacy Findings | Notable Biomarkers | Citation |
|---|---|---|---|---|---|
| Advanced Solid Tumors (Various) | Ziv-aflibercept (VEGF trap) | 1 | Disease Control Rate (DCR): 78% (2/50 PR; 37/50 SD) | - | [2] |
| Advanced Solid Tumors (mTOR pathway altered) | Carboplatin + Paclitaxel | 1 | DCR: 68% (2/17 PR; 11/17 SD) | PTEN loss, EWSR1-POU5F1 fusion | [5] [6] |
| Advanced Solid Tumors | Metformin | 1 | DCR: 63% (4/30 PR; 15/30 SD) | PTEN mutations (3/4 responders) | [3] |
| Platinum-Resistant Ovarian Cancer | Paclitaxel | 2 | 34% reduction in risk of progression vs paclitaxel alone. mPFS: 5.8 mos vs 4.0 mos. | Biomarker analysis ongoing (e.g., PTEN) | [7] |
| Metastatic Urothelial Carcinoma | Paclitaxel | 2 | ORR: 13.6% (3/22); mPFS: 3.5 months | Activity seen in NFE2L2 mutant tumors | [8] |
| Renal Cell & Endometrial Cancer | Single Agent | 1 | 1 CR; 9 PR (7 in RCC, 1 in endometrial cancer, 1 in carcinoid) | - | [1] |
PR: Partial Response; SD: Stable Disease; DCR: Disease Control Rate (PR + SD + Complete Response); mPFS: Median Progression-Free Survival; ORR: Objective Response Rate
The safety profile of this compound is generally manageable, with toxicities consistent with the known class effects of mTOR inhibition.
For researchers, key methodological details from cited studies are outlined below.
1. In Vitro Cell Viability and Synergy Assay (from [4])
2. In Vivo Xenograft Efficacy Study (from [4])
3. Pharmacodynamic (PD) Assessment in Surrogate Tissue (from [1])
Sapanisertib (also known as CB-228/TAK-228/MLN0128) is an investigational, oral dual mTORC1/2 inhibitor that represents the next generation of mTOR pathway targeting agents. Unlike rapalogs (e.g., everolimus, temsirolimus) that primarily inhibit mTORC1, this compound acts as a potent, selective ATP-competitive inhibitor that suppresses both mTORC1 and mTORC2 complexes, providing more comprehensive pathway inhibition. This dual inhibition mechanism potentially addresses the AKT activation feedback loop commonly observed with mTORC1-only inhibition, which can limit the efficacy of rapalogs. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling pathways in human cancer, with alterations occurring in approximately 40% of all solid tumors. The most common aberrations include PTEN loss (30%), PIK3CA mutations (13%), PTEN mutations (6%), and AKT mutations (1%), making this pathway a compelling therapeutic target. [1]
This compound has demonstrated promising antitumor activity across various preclinical models and early-phase clinical trials, particularly in malignancies with mTOR pathway alterations. Its development has included investigation as both monotherapy and in combination with other agents, including chemotherapy, targeted therapies, and metabolic modulators. The drug's pharmacokinetic profile supports multiple dosing schedules, and clinical trials have explored various administration regimens to optimize the therapeutic index. As an oral agent, this compound offers convenient administration for patients with advanced malignancies who have exhausted standard treatment options. [2]
Clinical trials have investigated multiple dosing schedules for this compound monotherapy to balance efficacy with tolerability. The maximum tolerated doses (MTDs) vary significantly based on the administration schedule, with more continuous dosing requiring lower daily doses compared to intermittent approaches. Phase I studies have established the following MTDs for different schedules: 6 mg once daily (QD), 40 mg once weekly (QW), 9 mg QD for 3 days on/4 days off each week (QD×3dQW), and 7 mg QD for 5 days on/2 days off each week (QD×5dQW). However, based on tolerability beyond the dose-limiting toxicity (DLT) evaluation period, the recommended expansion phase doses were reduced to 5 mg QD and 30 mg QW for further development in disease-specific cohorts. These adjustments reflect the need to maintain patients on therapy longer while managing chronic toxicities. [2]
Table 1: this compound Monotherapy Dosing Regimens from Phase I Trials
| Dosing Schedule | Maximum Tolerated Dose | Recommended Expansion Dose | Key Dose-Limiting Toxicities |
|---|---|---|---|
| Once Daily (QD) | 6 mg | 5 mg | Hyperglycemia, maculo-papular rash |
| Once Weekly (QW) | 40 mg | 30 mg | Hyperglycemia, fatigue |
| QD×3dQW | 9 mg | Not specified | Asthenia, stomatitis |
| QD×5dQW | 7 mg | Not specified | Asthenia, stomatitis |
Combination regimens have been extensively explored to enhance the antitumor activity of this compound through synergistic mechanisms. These combinations leverage this compound's pathway inhibition with complementary agents targeting different resistance mechanisms or parallel pathways. The dosing schedules for combination therapies typically require modification from monotherapy MTDs to manage overlapping toxicities while maintaining efficacy.
Table 2: this compound Combination Therapy Dosing Regimens
| Combination Agent | Recommended Dose | Dosing Schedule | MTD Declaration |
|---|---|---|---|
| Metformin | This compound 4 mg + Metformin 1,000 mg | Daily dosing | 4 mg/1,000 mg defined as MTD |
| Ziv-aflibercept | This compound 4 mg + Ziv-aflibercept 3 mg/kg | This compound: 3 days on/4 days off; Ziv-aflibercept: IV every 2 weeks | 4 mg + 3 mg/kg defined as MTD |
| Carboplatin/Paclitaxel | This compound 4 mg + Carboplatin AUC 5 + Paclitaxel 60 mg/m² | This compound: Days 2-4, 9-11, 16-18; Chemotherapy: Standard schedules | Triplet defined as MTD |
The combination with metformin was based on the rationale that metformin inhibits the mTOR pathway through upstream activation of AMP-activated protein kinase (AMPK), potentially enhancing the antitumor activity of this compound. In the phase I study, patients received this compound (3 or 4 mg daily) together with metformin (500-1,500 mg daily), with all patients undergoing a 14-day titration period for metformin in cycle 1. The 4 mg/1,000 mg combination was defined as the maximum tolerated dose, with DLTs including grade 3 diarrhea, fatigue, and rash observed at higher dose levels. [3]
The combination with ziv-aflibercept (a VEGF inhibitor) explored an intermittent this compound schedule to manage toxicity while maintaining efficacy. The established MTD utilized this compound 4 mg orally 3 days on and 4 days off plus 3 mg/kg ziv-aflibercept intravenously every 2 weeks on a 28-day cycle. This schedule allowed for concurrent targeting of the mTOR and angiogenic pathways while managing the overlapping toxicities, particularly hypertension, fatigue, and gastrointestinal effects. [1]
The triplet combination with carboplatin and paclitaxel employed a sequential dosing approach where this compound was administered on Days 2-4, 9-11, and 16-18 of a 21-day cycle, with chemotherapy administered on standard schedules. This sequencing was based on preclinical data showing that sequential, rather than simultaneous, mTOR blockade after chemotherapy enhanced tumor cell killing. The MTD was determined as carboplatin AUC 5 mg/mL•min every 3 weeks, paclitaxel 60 mg/m² weekly, and this compound 4 mg on the sequential schedule. [4]
The safety profile of this compound is characterized by manageable but clinically significant class-effect toxicities associated with mTOR inhibition. The most frequent treatment-emergent adverse events across clinical trials include hyperglycemia, fatigue, nausea, anorexia, diarrhea, rash, and mucositis. These toxicities are generally dose-dependent and can be managed with supportive care, dose modifications, and careful patient monitoring. The incidence and severity of specific adverse events vary based on the dosing schedule, with more continuous administration associated with different toxicity profiles compared to intermittent schedules. [3] [1] [2]
Grade 3-4 treatment-related adverse events require careful monitoring and proactive management. Across studies, the most common clinically significant toxicities include:
The ziv-aflibercept combination introduced additional toxicity considerations, with hypertension emerging as a frequent class-effect toxicity of VEGF inhibition. Other notable toxicities with this combination included hypertriglyceridemia, anorexia, and increased serum lipase. Importantly, no grade 5 events were reported in this combination study, suggesting that the toxicities were manageable with appropriate dose modifications and supportive care. [1]
Clinical trials have established clear dose modification guidelines for managing this compound-related toxicities. For grade ≥3 treatment-related toxicities, this compound dosing should be withheld until the event resolves to grade ≤1 or baseline values. If resolved within 28 days, treatment may be resumed at a ≥25% dose reduction or, for patients in dose-escalation phases, at the next lower dose level. For patients receiving ≤4 mg QD, the dosing frequency may be decreased to 5 days per week instead of reducing the daily dose. If this compound dosing is delayed for >28 consecutive days for treatment-related toxicity despite supportive treatment, or if more than two dose reductions are required, discontinuation of this compound therapy should be considered. [2]
Proactive management of expected toxicities is essential for maintaining patients on therapy. This includes:
This compound has demonstrated promising antitumor activity across various solid tumors, with particular efficacy observed in specific molecular subsets. In the phase I monotherapy study that included expansion cohorts in renal cell carcinoma (RCC), endometrial, and bladder cancer, among 116 treated patients, one patient with RCC achieved a complete response, and nine patients experienced partial responses (seven with RCC, one with carcinoid tumor, and one with endometrial cancer). The disease control rate (complete response + partial response + stable disease) across studies typically ranged from 63% to 78%, indicating meaningful disease stabilization even in heavily pretreated populations. [2] [5]
The combination with metformin showed particularly encouraging activity in patients with PTEN mutations. Of 30 evaluable patients, 4 achieved partial responses, and 15 achieved stable disease as best response, yielding a disease control rate of 63%. Notably, 3 of 4 responding patients had documented PTEN mutations, and 3 of 5 patients enrolled with PTEN mutations achieved partial responses. Responding tumor types included leiomyosarcoma (n=2), breast cancer (n=1), and endometrial cancer (n=1). One responding patient had both AKT and mTOR mutations, suggesting activity across multiple mTOR pathway alterations. [3]
The combination with carboplatin and paclitaxel demonstrated notable activity in two patients with specific molecular alterations. One patient with unclassified RCC harboring an EWSR1-POU5F1 fusion achieved a dramatic, deep partial response that lasted over 20 months after progressing on frontline nivolumab plus ipilimumab. Another patient with metastatic castrate-resistant prostate cancer harboring PTEN loss achieved partial response by both RECIST v1.1 and PSA50 criteria, with a time to treatment failure of 7 months. These responses suggest that molecular preselection may enhance the efficacy of this compound combinations in specific patient populations. [4]
Emerging evidence suggests that mTOR pathway alterations may serve as predictive biomarkers for this compound response. The most common genomic alterations in patients enrolled in these trials included PIK3CA (27%), PTEN (17%), AKT1/2 (10%), and mTOR (10%). The particularly strong response in patients with PTEN mutations across multiple studies suggests that this subset may derive disproportionate benefit from this compound-containing regimens. Additionally, responses were observed in patients with comutations, including one patient with leiomyosarcoma who had both PTEN and TSC mutations and a patient with breast cancer who had both PTEN and STK11 mutations. [3]
The disease control rates across studies are summarized in the following table:
Table 3: Efficacy Outcomes Across this compound Clinical Trials
| Study | Patients Evaluable | Partial Response | Stable Disease | Disease Control Rate | Notable Predictive Biomarkers |
|---|---|---|---|---|---|
| This compound + Metformin [3] | 30 | 4 (13%) | 15 (50%) | 63% | PTEN mutations (3/5 patients with PR) |
| This compound + Ziv-aflibercept [1] | 50 | 2 (4%) | 37 (74%) | 78% | Not specified |
| This compound + Carboplatin/Paclitaxel [4] | 17 | 2 (12%) | 11 (65%) | 76% | EWSR1-POU5F1 fusion, PTEN loss |
| This compound Monotherapy [2] | 116 | 9 (8%) | Not specified | Not specified | Not specified |
The phase I clinical trials of this compound followed standardized methodologies with some protocol-specific adaptations. The typical study design was an open-label, single-center phase I trial that employed a 3 + 3 dose-escalation design. Primary endpoints focused on safety and tolerability, determination of maximum tolerated dose (MTD), and characterization of dose-limiting toxicities (DLT) of the combination in patients with advanced cancers refractory to standard therapy. Secondary objectives included evaluation of preliminary anti-tumor efficacy per RECIST version 1.1, characterization of pharmacokinetic profiles, and assessment of mTOR pathway biomarkers. [3] [1]
One cycle typically consisted of 4 weeks of treatment (28 days), with tumor measurements performed following cycle 2 and subsequently every 8 weeks. In the combination studies, specific sequencing approaches were employed based on preclinical rationale. For example, in the carboplatin/paclitaxel combination, this compound was administered on days 2-4, 9-11, and 16-18 based on preclinical data showing improved efficacy with sequential rather than concomitant administration. The metformin combination included a 14-day metformin titration period in cycle 1 before introducing this compound to improve gastrointestinal tolerance. [3] [4]
Comprehensive biomarker assessments were incorporated across this compound trials to demonstrate target engagement and pathway modulation. These included:
The pharmacodynamic findings consistently demonstrated treatment-related reductions in TORC1/2 biomarkers, confirming target engagement across dosing schedules. The time-linear pharmacokinetics of this compound supported multiple dosing schedules, with exposure parameters correlating with pharmacodynamic effects and certain toxicities. [2] [5]
Eligibility criteria across trials were generally consistent for phase I studies in advanced solid tumors. Key inclusion criteria comprised:
Specific exclusion criteria included:
The following diagram illustrates the key signaling pathways targeted by this compound and its combinations:
Diagram 1: this compound Mechanism and Combination Targets. This compound directly inhibits both mTORC1 and mTORC2 complexes. Metformin activates AMPK, which provides upstream mTOR inhibition. Ziv-aflibercept targets VEGF to inhibit angiogenesis.
This compound represents a promising dual mTORC1/2 inhibitor with demonstrated antitumor activity across various solid tumors, particularly those with mTOR pathway alterations such as PTEN mutations. The drug has shown a manageable safety profile with characteristic mTOR inhibitor toxicities that can be mitigated with appropriate dosing schedules and supportive care. The exploration of multiple dosing schedules has provided flexibility in balancing efficacy and tolerability, with intermittent schedules offering particularly promising therapeutic indices.
The combination strategies outlined in these application notes highlight the potential for enhanced efficacy through rational drug partnerships. The synergistic activity observed with metformin, ziv-aflibercept, and sequential chemotherapy provides a strong rationale for continued development of these approaches. Future research should focus on refined patient selection using biomarker strategies to identify those most likely to benefit from this compound-containing regimens. Additionally, further exploration of sequencing and scheduling optimization may enhance the therapeutic index of these combinations.
| Trial Identifier & Cancer Type | Phase | Patient Population | Treatment Regimen | Key Efficacy Findings | Common Grade ≥3 Adverse Events |
|---|
| DICE / NCT03648489 [1] | Phase 2 | Advanced/Recurrent Platinum-Resistant Ovarian Cancer (n=134) | • Paclitaxel: 80 mg/m² IV, days 1, 8, 15 of a 28-day cycle. • This compound: 4 mg PO, days 2-4, 9-11, 16-18, 23-25. • Control: Paclitaxel alone. | • PFS HR: 0.66 (90% CI: 0.45-0.96); 34% reduction in risk of progression/death [1] [2]. | • Combination arm: 7% (vs 6.6% control). • Notable SAEs: GI disorders (11.4%), rash (2.9%) [1]. | | NCT02725268 [3] [4] | Phase 2 | Advanced, Recurrent, or Persistent Endometrial Cancer (n=173 in relevant arms) | • Paclitaxel: 80 mg/m² IV, days 1, 8, 15 of a 28-day cycle. • This compound: 4 mg PO, days 2-4, 9-11, 16-18, 23-25. • Control: Paclitaxel alone. | • Median PFS: 5.6 mo (combo) vs 3.7 mo (paclitaxel); HR 0.82 (95% CI: 0.58-1.15) [3]. • In endometrioid histology: PFS HR 0.66 (95% CI: 0.43-1.03) [3]. | • Grade ≥3 TEAEs: 89.5% (combo) vs 54.0% (paclitaxel alone) [3]. | | NCT02893930 [5] | Phase 2 | Rapalog-Resistant Pancreatic Neuroendocrine Tumors (n=13) | • This compound: 3 mg PO once daily, continuous dosing in 28-day cycles. • Single-agent study; paclitaxel not used in this trial. | • Objective Response: 0% in first stage. • Median PFS: 5.19 months [5]. | • Hyperglycemia (23%), fatigue, rash, diarrhea, nausea, vomiting [5]. |
The following methodology is adapted from the DICE and endometrial cancer trials for the this compound and paclitaxel combination [1] [3] [4].
The dosing schedule is complex and designed with intermittent this compound administration to manage toxicity.
This compound is a potent, selective, ATP-competitive inhibitor that targets the catalytic site of mTOR, leading to the dual inhibition of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) [7] [5].
This dual inhibition is crucial because first-generation mTOR inhibitors (rapalogs) only suppress mTORC1. This incomplete inhibition can lead to feedback activation of AKT via mTORC2, potentially causing therapy resistance. By blocking both complexes, this compound provides more comprehensive pathway suppression and can overcome resistance to rapalogs [4] [5]. Paclitaxel promotes microtubule stabilization and mitotic arrest, and its combination with this compound may lead to enhanced cytotoxic effects [4].
The combination of this compound and paclitaxel shows promise, particularly in platinum-resistant ovarian cancer, where it has met its primary endpoint in a phase 2 trial and is considered phase 3-ready [1] [2]. The benefit appears more pronounced in specific histological subtypes, such as endometrioid endometrial cancer [3].
The following table summarizes the core elements of the sapanisertib monotherapy regimen for relapsed/refractory ALL [1]:
| Protocol Component | Details |
|---|---|
| Study Identifier | NCT02484430 [1] |
| Phase | Phase II [1] |
| Patient Population | Adults with relapsed/refractory B- or T-cell ALL; median of 3 prior lines of therapy [1] |
| Dosage & Formulation | 3 mg, oral, milled formulation [1] |
| Dosing Schedule | Once daily for 21 days, followed by a 7-day rest period [1] |
| Cycle Duration | 28 days [1] |
| Dose Modifications | Dose escalation (from Cycle 3): 4 mg daily for 21 days/28-day cycle. Further escalation (from Cycle 5): 4 mg daily continuously. Dose reductions: 2 mg daily (21 days) or 2 mg daily (5 days/week for 3 weeks) [1] |
The trial's findings, particularly regarding efficacy and safety, are crucial for researchers to contextualize the treatment schedule.
| Outcome Measure | Results |
|---|---|
| Best Overall Response | Stable disease in 2 of 16 patients (12.5%). No complete or partial responses were observed [1]. |
| Treatment Continuation | Only 3 patients (19%) were able to proceed to Cycle 2 [1]. |
| Common Grade 3-4 Non-Hematologic Toxicities | Mucositis (3 patients), hyperglycemia (2 patients) [1]. |
| Other Grade 3-4 Toxicities | Hepatic failure, seizures, confusion, pneumonitis, anorexia (1 patient each) [1]. |
| Grade >2 Hematologic Toxicities | Leukopenia (3 patients), lymphopenia (2 patients), thrombocytopenia, neutropenia (1 patient each) [1]. |
| Pharmacodynamic Analysis | Immunoblotting of patient samples indicated limited impact on phosphorylation of key mTOR pathway substrates (4EBP1, S6, AKT), suggesting insufficient target inhibition [1]. |
The study included detailed pharmacological analyses to understand drug exposure and target engagement.
The rationale for using this compound in ALL was based on its mechanism as a dual TORC1/TORC2 inhibitor. The diagram below illustrates the targeted pathway and the experimental workflow for biomarker analysis.
| Tumor Type / Population | Regimen | Dosing Schedule | Primary Efficacy Findings |
|---|---|---|---|
| Rapalog-resistant Advanced PNET [1] | This compound monotherapy | 3 mg orally, once daily (continuous, 28-day cycle) | No objective responses; median PFS: 5.19 months; study did not proceed to Stage 2 [1] |
| Relapsed/Refractory ALL [2] | This compound monotherapy | 3 mg orally, daily (21 days on, 7 days off in 28-day cycle) | Best response: Stable Disease (12.5%); 19% of patients proceeded to Cycle 2 [2] |
| Advanced ATC & RAIR DTC [3] | this compound monotherapy | Recommended Phase II Dose: 5 mg orally, daily | ATC: 22.2% Stable Disease; PFS at 4 months: 11% DTC: 4.5% Partial Response; 63.6% Stable Disease [3] | | Advanced Solid Tumors [4] | this compound + Metformin | this compound 3 mg or 4 mg daily + Metformin (500-1500 mg daily) | Disease Control Rate (PR + SD): 63%; 4 mg/1000 mg defined as MTD [4] |
The safety profile of this compound was consistent across trials, with hyperglycemia as a primary concern. Higher-grade adverse events were common, and dosing often required careful management [1] [2] [3].
| Adverse Event | Frequency in 3 mg Monotherapy (PNET trial) [1] | Frequency in 5 mg Monotherapy (Thyroid cancer trial) [3] | Frequency in 4 mg Combination (Solid tumors trial) [4] |
|---|---|---|---|
| Hyperglycemia | 23% (G3) | Common (G3 specifics not listed) | 13% (G3-5) |
| Fatigue | Not Specified (G3) | Grade 3 occurred | 7% (G3-5) |
| Rash | Occurred | Grade 3 occurred | 7% (G3-5) |
| Mucositis | Not reported | Not specified | Not applicable |
| Diarrhea | Occurred | Grade 3 occurred | 7% (G3-5) |
| Anorexia | Not reported | Grade 3 occurred | Occurred (Grade not specified) |
The following methodology is synthesized from the cited Phase II trials [1] [2] [3].
The diagram below illustrates the proposed mechanism of this compound and its combination with metformin, as investigated in the clinical trials [4].
This visual workflow shows the dual inhibition of mTORC1/2 by this compound and the upstream action of metformin via AMPK activation.
Available evidence suggests that This compound monotherapy at 3-5 mg has shown limited efficacy as a single agent in most advanced, treatment-resistant cancers studied [1] [2] [3]. Future research directions may include:
| Dosing Schedule | Regimen Details | Clinical Context | Key Findings | Source (ClinicalTrials.gov ID) |
|---|---|---|---|---|
| Intermittent (21-day cycle) | 3 mg orally daily on Days 1-21 of a 28-day cycle. | Monotherapy for relapsed/refractory Acute Lymphoblastic Leukemia (ALL). | Limited efficacy as a single agent; 19% of patients proceeded to Cycle 2. | [1] (NCT02484430) |
| Intermittent (within 28-day cycle) | 4 mg orally on Days 2-4, 9-11, 16-18, 23-25. | Combined with weekly paclitaxel (Days 1, 8, 15) in platinum-resistant ovarian cancer and advanced endometrial cancer. | Improved PFS in ovarian cancer; improved PFS in endometrial cancer (especially endometrioid histology). | [2] [3] (NCT03648489, NCT02725268) |
| Continuous Dosing | 2 mg orally daily on a continuous schedule. | Combined with alisertib (given intermittently) in refractory solid tumors. | Manageable safety profile at this RP2D; modest clinical benefit. | [4] (NCT02719691) |
| Continuous Dosing | 3 mg orally daily on a continuous schedule in 28-day cycles. | Monotherapy for rapalog-resistant pancreatic neuroendocrine tumors (PNETs). | Study terminated after first stage due to lack of objective response; median PFS was 5.19 months. | [5] (NCT02893930) |
The efficacy and safety of these schedules are evaluated through standardized clinical trial designs and laboratory assessments.
The protocols for the key combination studies typically involve a 28-day cycle with a specific sequence to manage overlapping toxicities, particularly when combined with weekly paclitaxel.
Figure: Example of an intermittent dosing schedule for this compound in combination with weekly paclitaxel, as used in the DICE and endometrial cancer trials [2] [3].
Rigorous monitoring is essential due to the known toxicities of this compound and chemotherapeutic partners.
Safety Monitoring:
Efficacy Assessments:
These analyses help confirm target engagement and identify potential biomarkers of response.
Understanding the toxicity profile is critical for protocol design and patient management. The most frequent treatment-related adverse events are summarized below.
| Adverse Event | Frequency & Grade (Examples from Trials) | Management Strategies |
|---|---|---|
| Hyperglycemia | Very common. Grade 3: 23% in PNET trial [5]; Grade 3-4: 2/16 pts in ALL trial [1]. A known DLT [7]. | Mandatory fasting glucose ≤130 mg/dL or HbA1c ≤7% for enrollment [5] [1]. Home glucose monitoring and optimal anti-glycemic treatment (e.g., insulin) [7] [4]. |
| Mucositis/Stomatitis | Grade 3: 3/16 pts in ALL trial [1]. A frequent DLT for certain schedules [7]. | Supportive care with topical analgesics/mouthwashes. Dose interruption and reduction may be necessary. |
| Fatigue | Common. Grade 3-4: reported in solid tumor combinations [4]. | Supportive care; dose modification for severe cases. |
| Rash | Common. Maculo-papular rash was a DLT in the phase 1 study [7]. | Topical steroids, oral antihistamines, and pulse oral steroids if necessary [7]. |
| Hematologic Toxicity | In combo with chemo: Anemia (21%), Neutropenia (21%), Thrombocytopenia (10.5%) [6]. | Monitor blood counts. Dose delays and growth factor support per institutional guidelines. |
A phase II clinical trial provides the most direct evidence for using this compound in combination with fulvestrant for postmenopausal women with estrogen receptor-positive/HER2-negative (ER+/HER2-) advanced or metastatic breast cancer that progressed on prior aromatase inhibitor therapy [1] [2].
Tabulated Efficacy and Safety Outcomes [1] [2]
| Parameter | Fulvestrant Alone | Fulvestrant + this compound (Daily) | Fulvestrant + this compound (Weekly) |
|---|---|---|---|
| Median PFS (Primary Endpoint) | 3.5 months | 7.2 months | 5.6 months |
| Hazard Ratio (HR) for PFS | (Reference) | 0.77 (95% CI, 0.47–1.26) | 0.88 (95% CI, 0.53–1.45) |
| Prior CDK4/6 Inhibitor Use | ~35% of patients | ~33% of patients | ~35% of patients |
| PFS Benefit in Prior CDK4/6 Users | Greatest benefit seen in this subgroup | Greatest benefit seen in this subgroup | Greatest benefit seen in this subgroup |
| Common Adverse Events (AEs) | Nausea, vomiting, hyperglycemia (less frequent) | Nausea, vomiting, hyperglycemia (more frequent) | Nausea, vomiting, hyperglycemia (more frequent) |
| Discontinuation due to AEs | 4% | 32% | 36% |
Conclusions and Limitations The trial concluded that while the combination therapy resulted in a numerical improvement in PFS, the results were not statistically significant [1]. The increased toxicity and high discontinuation rates in the combination arms led the authors to note that further development of this compound with these specific dosing schedules in this setting is not supported by the data [1] [2]. However, the greatest PFS benefit was observed in patients who had previously received CDK4/6 inhibitors, suggesting a potential role for mTOR inhibition in overcoming resistance to prior therapies [1].
This compound is an investigational, oral, potent, and highly selective ATP-competitive inhibitor of mTOR kinase with dual specificity against both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) [1] [3].
Overcoming Endocrine and CDK4/6 Inhibitor Resistance Cross-talk between ER signaling and the PI3K/AKT/mTOR pathway is a key mechanism of resistance to endocrine therapy in breast cancer [1]. This pathway provides an escape mechanism that allows tumor cells to proliferate even when ER signaling is blocked. Furthermore, preclinical models implicate this pathway in resistance to CDK4/6 inhibitors [1]. Dual inhibition of both mTOR complexes with this compound may offer a more complete pathway blockade than first-generation mTORC1-only inhibitors (like everolimus), potentially preventing the feedback activation of AKT that can occur with selective mTORC1 inhibition [1] [4].
The diagram below illustrates the mechanism of this compound in the context of breast cancer cell signaling and resistance.
Research continues to explore how to best utilize this compound's mechanism of action.
Multi-Node Pathway Inhibition A promising strategy to overcome the limitations of single-node inhibitors is multi-node inhibition. Recent preclinical research demonstrates that combining this compound (mTORC1/2 inhibitor) with serabelisib (a PI3Kα inhibitor) more effectively suppresses the PI3K/AKT/mTOR pathway than either agent alone or compared to other approved single-node inhibitors [4]. This combination achieved more complete inhibition of key downstream signals like phosphorylated S6 and 4E-BP1 [4]. Furthermore, this dual-inhibition approach showed efficacy when combined with other relevant agents, including CDK4/6 inhibitors (palbociclib), endocrine therapies (fulvestrant, elacestrant), and chemotherapies (paclitaxel, carboplatin) in preclinical models of breast and endometrial cancer [4].
Other Combination Strategies this compound is also being investigated in other combinations for solid tumors. A phase Ib study combined it with the Aurora A kinase inhibitor alisertib, based on evidence that PI3K/AKT/mTOR pathway activation can cause resistance to Aurora A inhibition [5]. One partial response was observed in a patient with ER+ breast cancer in this study [5].
Protocol 1: In Vitro Assessment of this compound Combination Effects
This protocol outlines a method to evaluate the efficacy of this compound alone and in combination with other agents in breast cancer cell lines [4].
Protocol 2: Western Blot Analysis of Pathway Inhibition
This protocol is used to confirm the on-target effects of this compound and its impact on the PI3K/AKT/mTOR signaling cascade [4].
This compound represents a mechanistically distinct approach to targeting the PI3K/AKT/mTOR pathway in HR+ breast cancer through dual mTORC1/2 inhibition. While its combination with fulvestrant demonstrated a numerically improved PFS, particularly in the post-CDK4/6 inhibitor setting, toxicity challenges with daily or weekly schedules have limited its further development in this specific context [1]. Future clinical success will likely depend on optimized dosing strategies, careful patient selection based on biomarkers, and its rational integration into multi-node inhibition regimens, as supported by compelling preclinical evidence [4].
Anaplastic thyroid carcinoma (ATC) represents one of the most aggressive solid tumors in oncology, with median survival rates typically measured in mere months following diagnosis. Despite multimodal treatment approaches incorporating surgery, radiation, and chemotherapy, treatment options for patients with recurrent or metastatic ATC remain severely limited. Similarly, patients with radioiodine refractory differentiated thyroid carcinoma (RAIR DTC) face poor outcomes after exhausting standard therapies, including multikinase inhibitors. The PI3K/AKT/mTOR pathway has been identified as a critical signaling cascade frequently dysregulated in thyroid cancers, particularly in the more aggressive variants, making it a rational therapeutic target. This pathway serves as a central regulator of fundamental cellular processes including cell growth, survival, and metabolism, with hyperactivation observed in nearly all malignant neoplasms [1].
Sapanisertib (TAK-228) is a novel, orally administered kinase inhibitor that uniquely targets both mammalian target of rapamycin complex 1 (mTORC1) and complex 2 (mTORC2). This dual inhibition strategy represents a significant advancement over first-generation mTOR inhibitors that primarily target only mTORC1. The therapeutic rationale for this compound in thyroid cancer stems from the frequent genetic alterations in the PI3K/AKT/mTOR pathway observed in ATC and advanced DTC. By simultaneously inhibiting both mTOR complexes, this compound potentially achieves more comprehensive pathway suppression, addressing a key resistance mechanism that has limited the efficacy of earlier mTOR-targeted therapies. This application note provides a comprehensive analysis of the phase I/II clinical trial evaluating this compound in advanced thyroid cancers, with detailed methodologies to guide researchers in implementing similar trial designs and experimental approaches [2] [3].
The clinical investigation of this compound in advanced thyroid carcinomas employed a multicenter design with a safety run-in phase I component followed by a nonrandomized phase II trial specifically for ATC patients, plus an exploratory cohort for RAIR DTC patients. This innovative trial structure allowed for initial dose optimization while simultaneously evaluating efficacy in distinct patient populations with high unmet need. The trial implemented strict eligibility criteria to identify appropriate candidates for this compound therapy. Patients were required to have histologically confirmed ATC or RAIR DTC with measurable disease per Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1. For the ATC cohort, patients must have experienced disease progression after at least one prior line of systemic therapy, while DTC patients needed documented radiographic progression following prior multikinase inhibitor treatment. Additional key inclusion criteria encompassed adequate organ function, fasting serum glucose levels within predetermined limits, and Eastern Cooperative Oncology Group performance status of 0-2, ensuring the enrolled population could tolerate the investigational therapy while providing meaningful safety and efficacy data [2].
The phase I component utilized a standard 3+3 dose escalation design to determine the recommended phase II dose (RP2D), while the phase II expansion evaluated efficacy at the established RP2D. This sequential approach balanced the need for thorough safety assessment with timely evaluation of antitumor activity. The trial's primary endpoint was strategically tailored to the aggressive nature of ATC, focusing on the proportion of ATC patients without disease progression at 4 months, recognizing that disease stabilization for this duration would represent a clinically meaningful outcome in this rapidly progressive malignancy. Key secondary endpoints included safety and tolerability assessed by Common Terminology Criteria for Adverse Events (CTCAE), overall response rate (ORR) per RECIST 1.1, progression-free survival (PFS), and overall survival (OS). This comprehensive endpoint structure allowed for multidimensional evaluation of this compound's clinical utility [2].
Table 1: Key Eligibility Criteria for Phase I/II Trial of this compound in Advanced Thyroid Cancer
| Criterion Category | Specific Requirements |
|---|---|
| Diagnosis | Histologically confirmed ATC or RAIR DTC with measurable disease per RECIST 1.1 |
| Prior Therapy | ATC: Progression after ≥1 line of systemic therapy DTC: Progression after prior multikinase inhibitor | | Performance Status | ECOG 0-2 | | Organ Function | Adequate hematologic, hepatic, and renal function | | Metabolic Parameters | Fasting serum glucose ≤7 mmol/L |
The phase I dose escalation component of the trial evaluated multiple this compound dosing schedules to comprehensively characterize the pharmacokinetic profile and establish the optimal balance between efficacy and tolerability. Four distinct regimens were investigated: once daily (QD) continuous dosing, once weekly (QW) dosing, and two intermittent schedules (QD for 3 days on/4 days off QW and QD for 5 days on/2 days off QW). Through rigorous dose-limiting toxicity assessment, the maximum tolerated doses were established as 6 mg QD, 40 mg QW, 9 mg for the QD × 3 days QW schedule, and 7 mg for the QD × 5 days QW schedule. Based on longer-term tolerability data beyond the DLT evaluation period, the recommended phase II dose was established as 5 mg once daily continuously, which was subsequently utilized in the expansion cohorts [3].
For the phase II component, patients received this compound at the RP2D of 5 mg orally once daily in continuous 28-day cycles until disease progression, unacceptable toxicity, or patient withdrawal from the study. The protocol mandated comprehensive safety monitoring throughout the treatment period, with specific attention to known class effects of mTOR inhibitors, including hyperglycemia, rash, and gastrointestinal toxicities. Dose modification guidelines were predefined in the protocol, specifying criteria for dose reduction, interruption, and discontinuation based on the severity of adverse events. Specifically, for grade 2 hyperglycemia, temporary dose interruption was recommended until resolution to grade ≤1, with subsequent dose reduction upon resumption. For more severe (grade ≥3) treatment-related adverse events, protocol-mandated dose interruptions were required until recovery to grade ≤1, followed by dose reduction by 1-mg increments upon resumption [2] [3].
Tumor response assessments followed a standardized imaging schedule with computed tomography or magnetic resonance imaging performed at baseline and every 8 weeks thereafter throughout the treatment period. Response evaluation adhered strictly to RECIST version 1.1 guidelines, with all responses requiring confirmation by subsequent imaging at least 4 weeks later to distinguish durable tumor regression from transient changes. For patients with elevated serum biomarkers, including thyroglobulin for DTC patients, correlative biomarker assessments were performed at the same intervals as radiographic imaging, though biomarker changes alone were not considered sufficient for progression determination. Progressive disease was defined as a ≥20% increase in the sum of diameters of target lesions, unequivocal progression of non-target lesions, or appearance of new lesions, with the date of progression documented as the earliest of radiographic, clinical, or biomarker progression [2].
The primary endpoint for the ATC cohort—progression-free survival rate at 4 months—was determined by calculating the proportion of patients without documented disease progression or death from any cause at 4 months from treatment initiation. This endpoint was specifically selected to align with the aggressive clinical course characteristic of ATC, where even disease stabilization represents a meaningful therapeutic achievement. Secondary efficacy endpoints included objective response rate (complete response + partial response), median progression-free survival, and overall survival, all calculated from the date of treatment initiation. Time-to-event endpoints were evaluated using the Kaplan-Meier method, with comparisons between subgroups performed using log-rank tests when applicable. All statistical analyses incorporated two-sided significance testing with a type I error rate of 0.05, with exact binomial confidence intervals calculated for response rates [2].
The phase I/II trial enrolled a total of 46 patients with advanced thyroid cancer, including 20 with ATC and 26 with RAIR DTC. Among these, 40 patients (18 with ATC and 22 with DTC) received the recommended phase II dose of 5 mg daily and were included in the efficacy analyses. In the ATC cohort, the primary endpoint of 4-month progression-free survival was met in only 11% of patients (2/18), with a 95% confidence interval of 1.4% to 34.7%. The best overall response in the ATC cohort was stable disease, observed in 22.2% of patients (4/18), while no partial or complete responses were documented in this population. The median progression-free survival in ATC patients was a modest 1.6 months (95% CI: 0.9-2.8 months), highlighting the aggressive nature of this disease and the limited efficacy of this compound monotherapy [2].
In contrast, patients with RAIR DTC demonstrated more favorable outcomes, with one confirmed partial response (4.5% of patients) and stable disease observed in 63.6% of patients (14/22). The median progression-free survival in the DTC cohort was 7.8 months (95% CI: 2.0 months to not reached), suggesting a more meaningful clinical benefit in this population compared to ATC patients. Based on a prespecified futility analysis demonstrating insufficient activity in the ATC cohort, enrollment to this cohort was terminated early after 18 of the planned 23 patients, as the observed efficacy profile did not justify continued investigation in this population. The disparity in outcomes between ATC and DTC patients underscores the distinct biology and clinical behavior of these thyroid cancer subtypes, potentially reflecting differences in disease heterogeneity, competing oncogenic drivers, or tumor microenvironmental factors that influence response to mTOR-directed therapy [2].
Table 2: Efficacy Outcomes of this compound in Advanced Thyroid Cancer (Phase II Cohort)
| Efficacy Parameter | Anaplastic Thyroid Cancer (n=18) | RAIR Differentiated Thyroid Cancer (n=22) |
|---|---|---|
| 4-Month PFS Rate | 11% (95% CI: 1.4-34.7%) | Not applicable (exploratory endpoint) |
| Best Overall Response | Stable disease: 22.2% (4/18) Progressive disease: 77.8% (14/18) | Partial response: 4.5% (1/22) Stable disease: 63.6% (14/22) Progressive disease: 31.8% (7/22) | | Median PFS | 1.6 months (95% CI: 0.9-2.8) | 7.8 months (95% CI: 2.0-NR) | | Median OS | Not reported | Not reported |
This compound demonstrated a manageable safety profile consistent with the known class effects of mTOR inhibitors, though treatment-related toxicities were frequent and sometimes substantial. Among patients who received the recommended phase II dose of 5 mg daily, grade 3 adverse events occurred in 30% of participants, with no grade 4 or 5 treatment-related toxicities reported. The most common treatment-related adverse events encompassed gastrointestinal, metabolic, and dermatologic manifestations, including anorexia, nausea, diarrhea, fatigue, skin rash, and hyperglycemia. The hyperglycemia observed with this compound reflects its mechanistic action as an mTORC1/2 inhibitor, since mTOR signaling plays a crucial role in metabolic regulation and insulin sensitivity. This on-target effect necessitates careful patient selection and proactive management, particularly in individuals with preexisting glucose intolerance or diabetes mellitus [2].
The dose reduction rate due to treatment-related adverse events was not explicitly reported in the thyroid cancer trial; however, data from earlier phase studies in other solid tumors provide context for the management of this compound-related toxicities. In a phase I study investigating this compound across various advanced solid tumors, the most frequent dose-limiting toxicities included hyperglycemia, maculopapular rash (with daily dosing), asthenia, and stomatitis (with intermittent schedules). These findings informed the selection of the 5 mg daily dose for the phase II expansion, balancing target engagement with longer-term tolerability. The safety monitoring protocol implemented in the thyroid cancer trial included regular assessment of fasting glucose, liver function tests, and complete blood counts, with specific guidelines for dose modification based on toxicity severity. This comprehensive approach to safety management allowed for continued treatment in patients deriving clinical benefit while minimizing unnecessary risk [3].
Table 3: Treatment-Related Adverse Events with this compound (≥10% Frequency)
| Adverse Event | All Grades (%) | Grade 3 (%) |
|---|---|---|
| Hyperglycemia | Not specified | Not specified |
| Anorexia | Not specified | Not specified |
| Nausea | Not specified | Not specified |
| Diarrhea | Not specified | Not specified |
| Fatigue | Not specified | Not specified |
| Skin Rash | Not specified | Not specified |
A predefined translational objective of the trial was to investigate potential associations between genetic alterations in the PI3K/AKT/mTOR pathway and clinical response to this compound. Tumor tissue samples, when available, underwent comprehensive genomic profiling to identify mutations, copy number alterations, and other molecular features that might predict sensitivity or resistance to mTOR inhibition. Specifically, investigators assessed for alterations in key pathway components including PIK3CA, AKT, PTEN, TSC1, TSC2, and mTOR itself. Surprisingly, the study results demonstrated no significant correlation between the presence of these genomic alterations and clinical outcomes, including response rate or progression-free survival. This finding suggests that predictive biomarkers for this compound monotherapy in thyroid cancer may extend beyond simple mutation status and might include more complex features such as pathway dependency, feedback loop mechanisms, or compensatory signaling pathway activation [2].
These results mirror findings from other trials of this compound in different tumor types. In a phase II study of this compound in refractory metastatic renal cell carcinoma, alterations in mTOR pathway genes (including MTOR, PTEN, and TSC1) were identified in 5 of 29 evaluable patients, but similarly showed no association with treatment response or progression-free survival. However, in the renal cell carcinoma study, diminished or loss of PTEN expression by immunohistochemistry—a measure of functional pathway activation—trended toward shorter PFS compared with intact PTEN expression (median 1.9 vs. 3.7 months; HR 2.5; 95% CI, 0.9 to 6.7; P = .055). This observation suggests that protein expression analysis rather than genomic alteration status alone might provide more clinically relevant insights into pathway activation and drug sensitivity. The lack of clear predictive biomarkers in these trials underscores the complexity of the PI3K/AKT/mTOR signaling network and the challenges in identifying robust patient selection criteria for mTOR-targeted therapies [4].
The following diagram illustrates the key components of the PI3K/AKT/mTOR signaling pathway targeted by this compound and its interaction with the RAF/MEK/ERK pathway:
The phase I/II trial of this compound in advanced thyroid carcinoma provides important insights into the therapeutic potential of dual mTORC1/2 inhibition in these challenging malignancies. While the study demonstrated limited clinical activity in ATC, leading to early termination of this cohort for futility, the more promising results in RAIR DTC suggest a potential role for mTOR inhibition in less aggressive thyroid cancer subtypes. The differential outcomes between ATC and DTC patients highlight the importance of considering tumor histology and molecular context when developing targeted therapies for thyroid cancer. The absence of correlation between genetic alterations in the PI3K/AKT/mTOR pathway and treatment response underscores the complexity of this signaling network and suggests that predictive biomarker development requires more sophisticated approaches beyond simple mutation detection [2].
Future research directions should focus on rational combination strategies that address the myriad resistance mechanisms that limit the efficacy of mTOR monotherapy. Preclinical evidence suggests that dual inhibition of both PI3K/AKT/mTOR and RAF/MEK/ERK pathways may yield synergistic antitumor effects by addressing compensatory signaling and feedback loop activation. As noted in recent literature, "when one pathway is suppressed, the other pathway may offer compensatory effectiveness" [1], providing a strong rationale for coordinated pathway targeting. Additionally, combining this compound with other targeted agents, immunotherapies, or conventional chemotherapy may enhance efficacy, as suggested by the promising results of a phase 2 trial (DICE trial) showing that this compound combined with weekly paclitaxel improved progression-free survival in platinum-resistant ovarian cancer, reducing the risk of death by 34% compared to paclitaxel alone [5]. Similar combination approaches should be explored in thyroid malignancies to determine whether enhanced efficacy can be achieved while maintaining a manageable safety profile.
From a drug development perspective, the experience with this compound in thyroid cancer offers valuable lessons for future trials investigating targeted therapies in rare, aggressive malignancies. The use of a 4-month progression-free survival endpoint for ATC represents a clinically meaningful outcome measure that efficiently evaluates treatment activity without requiring large sample sizes. The incorporation of translational biomarker components, even when negative, provides important insights into mechanism of action and resistance. As the field advances, continued emphasis on innovative trial designs, including basket trials and adaptive protocols, will be essential to efficiently evaluate targeted therapies in molecularly defined patient subsets across different histologies. Furthermore, the development of more sophisticated biomarker strategies incorporating functional imaging, proteomic profiling, and assessment of feedback loop activation may help identify the patient subsets most likely to benefit from mTOR-directed therapies [2] [1].
The investigation of this compound in advanced thyroid carcinoma provides a comprehensive example of the rational development of targeted therapy based on sound biological principles, while also highlighting the challenges inherent in translating preclinical observations into clinical benefit. The phase I/II trial demonstrated that this compound monotherapy has limited activity in ATC but may offer more meaningful disease stabilization in a subset of patients with RAIR DTC. The safety profile of this compound is manageable with appropriate monitoring and dose modifications, though toxicities are consistent with the known class effects of mTOR inhibitors. The lack of association between genetic alterations in the PI3K/AKT/mTOR pathway and treatment outcomes suggests that more sophisticated patient selection strategies are needed for future development of mTOR-targeted agents. These findings collectively inform future drug development efforts in thyroid cancer and provide important insights for researchers and clinical investigators designing trials for molecularly targeted agents in rare malignancies with limited treatment options.
The table below summarizes key pharmacokinetic parameters of sapanisertib from various studies, illustrating exposure levels achieved under different dosing regimens.
Table 1: Summary of this compound Pharmacokinetic Parameters in Human Clinical Studies
| Population / Study | Dosing Regimen | Matrix | C~max~ (ng/mL) | T~max~ (h) | AUC (h·ng/mL) | t~1/2~ (h) | Citation |
|---|---|---|---|---|---|---|---|
| Advanced Solid Tumors (Western) | 4 mg QD (milled) | Plasma | ~100-200 (est.) | ~1-2 | ~1000-2000 (est.) | ~5.9-7.6 | [1] |
| East Asian (Non-hematologic) | 3 mg QD (milled) | Plasma | Not Reported | ~0.5-2.6 | Not Reported | ~5.9-7.6 | [2] |
| East Asian (Non-hematologic) | 4 mg QD (milled) | Plasma | Not Reported | ~0.5-2.6 | Not Reported | ~5.9-7.6 | [2] |
| r/r ALL (Phase II) | 3 mg QD for 21/28 days (milled) | Plasma | Exposures similar to solid tumor patients | Not Reported | Exposures similar to solid tumor patients | Not Reported | [3] |
Table 2: Preclinical this compound Pharmacokinetic Parameters in Canine Models
| Population | Dosing Regimen | Matrix | C~max~ (ng/mL) | T~max~ (h) | AUC (h·ng/mL) | t~1/2~ (h) | Citation |
|---|---|---|---|---|---|---|---|
| Beagle Dogs | 0.1 mg/kg single dose (alone) | Plasma | 26.3 (21% CV) | 2.0 (median) | 248 (41% CV) | Not Reported | [4] |
| Beagle Dogs | 0.1 mg/kg single dose (with trametinib) | Plasma | Reduced (vs. alone) | Not Reported | Reduced (vs. alone) | Not Reported | [4] |
A robust methodology for quantifying this compound in plasma is crucial for generating reliable PK data.
This is the standard and most sensitive technique used for the bioanalysis of this compound in clinical and preclinical studies [2] [4].
Non-compartmental analysis (NCA) is the primary method for estimating PK parameters [2].
When designing a clinical trial involving this compound, several critical factors must be specified in the protocol based on established clinical data [3] [1] [2].
This compound inhibits the mTOR kinase, a central regulator of cell growth and survival, within the PI3K/AKT/mTOR pathway. Combined pathway inhibition is a strategy to overcome resistance.
Diagram 1: Rationale for Combined mTOR and MEK Inhibition. This compound directly inhibits both mTORC1 and mTORC2. Trametinib inhibits MEK in the Ras/MAPK pathway. Reciprocal crosstalk between these pathways (dotted lines) can be a source of drug resistance, justifying combination therapy [5] [4].
The following diagram outlines a typical integrated workflow for evaluating the pharmacokinetics and pharmacodynamics of this compound, particularly in a combination setting.
Diagram 2: Integrated Preclinical PK/PD Workflow. This workflow combines pharmacokinetic assessment (drug exposure) with pharmacodynamic evaluation (target modulation), which is critical for validating the mechanism of action and rationalizing dosing schedules [3] [5] [4].
The table below summarizes the frequency and severity of treatment-related hyperglycemia reported in various clinical trials.
| Trial Description | Reported Incidence of Hyperglycemia | Notes on Severity |
|---|---|---|
| Sapanisertib + Metformin [1] | 13% (4/30 patients) | Grade 3-5 |
| This compound + Carboplatin/Paclitaxel [2] | Not specified as a common Grade 3-4 event | Common treatment-related AE |
| This compound Monotherapy (Multiple Schedules) [3] | Frequent Dose-Limiting Toxicity (DLT) | Grade 3 hyperglycemia was a defined DLT; required optimal anti-glycemic treatment |
| This compound in Refractory Renal Cell Carcinoma [4] | 13% (5/38 patients) | All grades; no Grade 4 or 5 events |
Hyperglycemia occurs because the mTOR pathway is a crucial regulator of cellular metabolism. Inhibiting mTORC1/2 disrupts insulin signaling, leading to reduced glucose uptake by cells and increased hepatic glucose production, resulting in elevated blood sugar levels [5].
The following diagram illustrates the key metabolic disruptions caused by this compound that contribute to hyperglycemia.
Clinical trials have established specific protocols for managing this adverse event. Here is a synthesis of the recommended approaches:
Q1: Is hyperglycemia with this compound manageable in a clinical trial setting? Yes, the data suggests it is manageable with strict protocols. While it is a frequent and potentially serious adverse event, clinical trials successfully managed it through dose interruptions, reductions, and active antihyperglycemic treatment, allowing patients to continue therapy [1] [3].
Q2: What is the typical onset of hyperglycemia after starting this compound? The search results do not specify the exact time to onset. However, given its mechanism as an on-target effect, monitoring should begin early in the treatment cycle. Researchers should refer to specific trial protocols (e.g., NCT01058707) for detailed timelines [3].
Q3: Are there any predictive factors for developing severe hyperglycemia? The provided clinical trials did not identify specific patient factors (like pre-diabetes) that predict severity. It is considered a common, on-target effect of the drug class. Therefore, all subjects should be considered at risk and monitored equally [1] [3] [4].
The table below summarizes dose levels and reduction strategies from clinical trials. Sapanisertib doses are often reduced using a pre-defined lower dose level or an alternative schedule [1] [2].
| Dose Level | Dosing Regimen | Clinical Context | Citation |
|---|---|---|---|
| Starting Dose (MTD/RP2D) | 4-5 mg QD (continuous) | Advanced solid tumours (monotherapy) | [2] |
| 3 mg QD (3 days on/4 days off) | With Ziv-aflibercept (Phase 1) | [3] | |
| 4 mg QD (3 days on/4 days off) | With carboplatin/paclitaxel (Phase 1) | [4] | |
| First Reduction | Reduce to next lower dose (e.g., 5 mg → 4 mg; 4 mg → 3 mg; 3 mg → 2 mg) | Standard dose reduction | [2] |
| Further Reduction | For patients at ≤4 mg: switch to 5 days/week schedule instead of reducing daily dose | Alternative schedule to maintain dose intensity | [2] |
| Alternative Schedule | 30-40 mg Once Weekly (QW) | Alternative schedule for improved tolerability | [2] |
For clinically significant adverse events (AEs), the general protocol is to withhold this compound until the event resolves to Grade ≤1 or baseline, then resume at a reduced dose [2]. The most frequent treatment-related toxicities requiring management include:
Here is a general workflow for monitoring and managing this compound toxicity in a research or clinical setting.
Protocol Steps:
| Strategy | Mechanism / Rationale | Key Findings / Evidence |
|---|---|---|
| Combination with Chemotherapy | Sapanisertib pre-clinically restores platinum sensitivity, enhances paclitaxel-induced cancer cell killing [1]. Sequential dosing may be critical for synergy [1]. | Phase 2 DICE Trial (2025): this compound + paclitaxel in platinum-resistant ovarian cancer reduced risk of progression by 34% (HR=0.66) vs paclitaxel alone. PFS: 5.8 vs 4.0 months [2] [3] [4]. |
| Combination with Anti-angiogenic Therapy | mTOR inhibition suppresses HIF-1α, reducing VEGF. Combined VEGFR and mTOR pathway inhibition shows synergism pre-clinically [5]. | Phase 1 Trial: this compound + ziv-aflibercept (VEGF trap) was tolerable and showed a 78% disease control rate in heavily pre-treated advanced solid tumors [5]. |
| Use of Third-Generation Inhibitors (RapaLinks) | Links this compound to a rapalog; simultaneously binds mTOR's kinase domain and FRB/FKBP12 site, overcoming resistance to single-mechanism inhibitors [6]. | Pre-clinical Data: RapaLink-1 demonstrated efficacy in tumor models resistant to rapalogs or this compound alone, showing promise for overcoming clinical resistance [6]. |
While the exact clinical mechanisms for this compound are under investigation, resistance is often driven by pathway reactivation or alternative survival signaling.
Emerging evidence suggests that tumors with specific molecular alterations in the mTOR pathway may derive greater benefit.
Yes, scheduling appears to be critical, both for efficacy and managing side effects.
For researchers aiming to model and investigate this compound resistance in the lab, the following workflow outlines a systematic approach, informed by the methodologies in the search results.
The key steps involve:
The following table summarizes the key information on hepatic failure incidence and essential monitoring parameters from clinical trials [1] [2]:
| Aspect | Details from Clinical Evidence |
|---|---|
| Reported Incidence | Grade 3-4 hepatic failure reported in 1 out of 16 patients (6%) with acute lymphoblastic leukemia (ALL) [1]. |
| Other Hepatic Toxicities | Grade 3-4 transaminitis (liver enzyme elevation) observed in 5% of patients in a combination therapy trial [2]. |
| Routine Monitoring | Essential tests: Liver function tests (LFTs) including AST, ALT, Alkaline Phosphatase, and total bilirubin [1] [2]. Frequency: Per trial protocols; typically at baseline and before each treatment cycle. | | Management | Dose modification: Protocol-mandated for Grade 3-4 toxicity [1]. Action: Interrupt sapanisertib until recovery to Grade ≤1, then consider dose reduction [1]. |
The diagram below illustrates the mTOR pathway and potential mechanisms that could contribute to hepatotoxicity, based on the pharmacological target of this compound.
Q1: How common is severe liver injury with this compound? Based on current evidence, severe hepatic failure is an uncommon but serious adverse event. In one Phase II study, it occurred in 6% of patients. More frequently, clinicians may see less severe elevations in liver enzymes (transaminitis), which occurred in about 5% of patients in a combination therapy trial [1] [2].
Q2: What is the proposed mechanism for this compound-induced liver injury? The exact mechanism is not fully elucidated. However, as the diagram shows, this compound potently inhibits both mTORC1 and mTORC2. The mTOR pathway is a central regulator of cellular metabolism, growth, and proliferation. Inhibition of this critical pathway in liver cells (hepatocytes) is hypothesized to disrupt normal cellular functions, potentially leading to stress and metabolic alterations that manifest as hepatotoxicity [1] [3] [2].
Q3: What are the clinical management recommendations for hepatotoxicity? The standard management for Grade 3 or 4 hepatotoxicity is to immediately interrupt this compound dosing. Therapy should not be resumed until the liver function tests have recovered to Grade 1 severity or baseline. Once the patient has recovered, subsequent treatment cycles should be administered at a reduced dose [1]. Always refer to the latest clinical trial protocol or prescribing information.
The following data consolidates findings from clinical trials investigating sapanisertib, primarily as a monotherapy or in combination with chemotherapy [1] [2].
| Adverse Event | Reported Incidence (Grade 3) | Reported Management & Clinical Context |
|---|---|---|
| Fatigue | Occurred in 30% of patients (all grades) at the Phase II dose [1]. | Manage with dose interruptions or reductions; seen as a treatment-related adverse event [1] [2]. |
| Rash | Occurred in 30% of patients (all grades) at the Phase II dose [1]. | Manage with dose interruptions or reductions; identified as a common treatment-related adverse event [1]. |
| Diarrhea | Occurred in 30% of patients (all grades) at the Phase II dose [1]. | Manage with dose interruptions or reductions; listed among frequent treatment-related adverse events [1]. |
| Hyperglycemia | A frequent Grade 3 event [1]. | Requires close monitoring and management; a known on-target effect of mTOR inhibition [1] [2]. |
| Myelosuppression | Anemia (21%), Neutropenia (21%), Thrombocytopenia (10.5%) [2]. | Observed in combination with carboplatin/paclitaxel; managed with dose interruptions and monitoring [2]. |
The management of these adverse events is often integrated into the trial protocol through defined dose modification rules. Below is an example of a combination therapy trial design that successfully managed toxicity.
Phase I Study of this compound with Carboplatin and Paclitaxel [2]
Q1: What is the recommended first step in managing Grade 2 rash in a patient on this compound? Based on the clinical trial data, the first step involves supportive care. For persistent Grade 2 events, the protocol in the Phase I/II trial recommended dose interruption until the event resolves to Grade 1 or less, followed by resumption at the same or a reduced dose [1].
Q2: Are there any pharmacokinetic interactions to consider when managing these adverse events? Yes. A study in dogs indicated that co-administration of trametinib (a MEK inhibitor) reduced the plasma exposure of this compound, likely because trametinib is a known inducer of cytochrome P450 CYP3A4 [3]. If a patient is on concomitant CYP3A4 inducers, therapeutic drug monitoring may be necessary.
Q3: Does the efficacy of this compound justify managing these toxicities? Clinical context is key. In a trial for anaplastic thyroid cancer (ATC), this compound monotherapy showed limited efficacy and did not meet its primary endpoint, suggesting that aggressive management of toxicities may not be warranted in this setting [1]. However, in other contexts, such as combination therapy for mTOR-altered solid tumors, where antitumor activity was observed, proactive toxicity management is valuable for maintaining patients on treatment [2].
The following diagram illustrates the primary mechanism of action of this compound and the logical flow of how inhibiting this pathway leads to both efficacy and the observed adverse events.
The diagram shows that this compound acts as a dual inhibitor of both the mTORC1 and mTORC2 complexes [1]. While this potent inhibition effectively blocks cancer cell growth and proliferation, it also disrupts normal metabolic regulation. Inhibition of mTORC2, in particular, is linked to issues with insulin signaling, which explains the frequent adverse event of hyperglycemia [1]. General metabolic disruption from mTOR inhibition can contribute to other common events like fatigue and diarrhea.
| Monitoring Aspect | Protocol Details |
|---|---|
| Purpose | Patient safety; management of treatment-induced hyperglycemia [1]. |
| Pre-Treatment (Eligibility) | Fasting serum glucose ≤130 mg/dL [2] [1] [3]. |
| HbA1c Requirement | <7.0% (for diabetic and non-diabetic patients) [3]. |
| Frequency During Treatment | Daily in-home monitoring is recommended for some trial regimens [1]. |
The consistent requirement across multiple phase I and II trials for sapanisertib is that patients must have a fasting serum glucose level ≤130 mg/dL prior to initiating treatment [2] [1] [3]. This is a key eligibility criterion designed to identify patients who can safely start therapy.
For patients with diabetes, trials allow enrollment provided their condition is well-controlled. Specific criteria include [3]:
In addition to glucose, some trial protocols also require that fasting triglycerides are ≤300 mg/dL before treatment begins [3].
This compound is a dual mTORC1/mTORC2 inhibitor. Inhibition of the mTORC2 complex, in particular, can disrupt insulin signaling, leading to decreased glucose uptake and subsequent hyperglycemia [4] [5]. This on-target effect makes hyperglycemia a common and expected side effect, necessitating careful monitoring.
The relationship between this compound and blood glucose levels can be summarized as follows:
For researchers managing hyperglycemia in trial subjects, here are key considerations based on clinical experience:
| Dosing Schedule / Combination Regimen | Identified DLTs | Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) |
|---|---|---|
| Single Agent - Western Patients [1] | ||
| • Once Daily (QD) | Hyperglycemia, Maculo-papular rash | 6 mg QD |
| • Once Weekly (QW) | Not specified in detail | 40 mg QW |
| • QD, 3 days on/4 days off (QDx3dQW) | Asthenia, Stomatitis | 9 mg |
| • QD, 5 days on/2 days off (QDx5dQW) | Asthenia, Stomatitis | 7 mg |
| Single Agent - East Asian Patients [2] | ||
| • Once Daily (QD) | Stomatitis, Gastrointestinal inflammation, Gingivitis, Acute myocardial infarction | 3 mg QD (RP2D) |
| Combination with Ziv-aflibercept [3] | ||
| • Sapanisertib (3 days on/4 days off) + Ziv-aflibercept (IV every 2 weeks) | Hypertension, Fatigue, Anorexia, Hypertriglyceridemia, Diarrhea, Nausea, Mucositis, Serum lipase increase | This compound 4 mg + Ziv-aflibercept 3 mg/kg |
| Combination with Carboplatin/Paclitaxel [4] [5] | ||
| • Sequential dosing (Days 2-4, 9-11, 16-18 per 21-day cycle) | Grade 4 thrombocytopenia | This compound 4 mg (with Carboplatin AUC 5 & Paclitaxel 60 mg/m²) |
| Combination with Metformin [6] | ||
| • this compound QD + Metformin QD | Grade 3 Diarrhea, Fatigue, Rash | This compound 4 mg + Metformin 1000 mg |
The DLTs of this compound are primarily on-target effects, stemming from its inhibition of the mTOR kinase within two distinct complexes, mTORC1 and mTORC2. This pathway is a central regulator of cell growth, metabolism, and survival [3] [1]. The following diagram illustrates how mTOR inhibition leads to the observed toxicities.
Here are evidence-based protocols for monitoring and managing the most frequent DLTs associated with this compound, based on the phase I trial methodologies.
The table below outlines common issues, potential biomarkers, and recommended experimental approaches.
| Issue & Symptoms | Potential Underlying Cause | Relevant Biomarkers & Mechanisms | Recommended Experimental Analysis |
|---|
| Limited Single-Agent Efficacy • Low objective response rate • Short progression-free survival | • Pathway feedback reactivation • Bypass signaling via other pathways • Co-occurring pathway mutations | • Loss of PTEN: Trends toward shorter PFS; may indicate sensitivity to combination therapy [1] [2]. • mTOR Pathway Mutations (e.g., in MTOR, TSC1, TSC2): Not consistently associated with single-agent response [1]. • NFE2L2 Mutations: Identified as a predictive biomarker in lung cancer studies [3]. | • IHC for PTEN loss [1]. • Genomic profiling (NGS) for MTOR, TSC1, TSC2, PTEN, NFE2L2 mutations [1] [3]. | | Incomplete Pathway Suppression • Persistent tumor growth despite treatment • Lack of reduction in pathway activity readouts | • Inadequate inhibition of key nodes (mTORC1/mTORC2) • Insufficient disruption of upstream signals (e.g., PI3K) • Treatment-induced hyperglycemia & hyperinsulinemia | • Phospho-4E-BP1 (p-4E-BP1): Incomplete inhibition with single-node inhibitors; robust suppression requires multi-node inhibition [4]. • Phospho-S6 (p-S6): Commonly used readout for mTORC1 activity [4]. • Systemic Insulin Levels: Hyperinsulinemia can reactivate the pathway [4]. | • Western Blot to assess p-4E-BP1 and p-S6 levels in vitro and in vivo [4]. • Blood glucose and insulin monitoring in animal studies [4]. | | Emergence of Resistance • Initial response followed by disease progression | • Acquired resistance mutations (e.g., in PIK3CA or PTEN) • Activation of parallel survival pathways | • Double Mutations: Co-occurring alterations (e.g., PTEN + TSC2) may hyperactivate the pathway but also increase sensitivity to combination therapy [2]. | • Pre- and post-treatment genomic analysis to identify emergent mutations. • Proliferation assays (e.g., CellTiter-Glo) with combination therapies [4]. |
This protocol is critical for confirming that Sapanisertib is effectively engaging its target and suppressing the mTOR pathway in your models [4].
Cell Treatment: Treat cells with clinically relevant concentrations of this compound. Use single-node inhibitors (e.g., Everolimus, Capivasertib, Alpelisib) for comparison.
Protein Extraction and Western Blot:
Expected Results: Effective multi-node inhibition with this compound, especially in combination, should show near-complete suppression of both p-S6 and p-4E-BP1 [4].
Combining this compound with a PI3Kα inhibitor (e.g., Serabelisib) is a proven strategy to overcome the limitations of single-agent use [4].
Synergy Assay:
*In Vivo* Validation:
The next step after diagnosis is to implement a solution. The most promising approach, supported by recent data, is to use this compound in rational combinations.
The table below summarizes the evidence for these combination strategies.
| Combination Partner | Rationale & Mechanism | Key Evidence & Biomarkers |
|---|
| PI3Kα Inhibitor (e.g., Serabelisib) | Blocks upstream activation signals & prevents feedback loops; achieves more complete pathway shutdown [4]. | • Superior suppression of p-4E-BP1 vs. single agents [4]. • Tumor regression in xenograft models [4]. | | Chemotherapy (e.g., Paclitaxel) | Synergistic antiproliferative and pro-apoptotic effects; microtubule disruption combined with growth signaling blockade [5] [3]. | • Improved PFS in platinum-resistant ovarian cancer [5]. • Clinical activity in heavily pre-treated urothelial carcinoma [3]. | | VEGF/VEGFR Inhibitor (e.g., Ziv-aflibercept) | Dual targeting of tumor growth signaling and angiogenesis; preclinical synergy shown [2]. | • Disease control rate of 78% in a phase I solid tumor trial [2]. | | Metformin | Targets the pathway upstream via AMPK activation; may enhance this compound's effects and mitigate hyperglycemia [2]. | • Partial responses observed, particularly in tumors with PTEN mutations or double mutations (e.g., PTEN+TSC2) [2]. |
| Toxicity Type | Grade 3-4 Incidence (n=16) [1] [2] | Notes / Other Study Observations |
|---|---|---|
| Leukopenia | 3 patients (19%) | |
| Lymphopenia | 2 patients (13%) | Observed as common treatment-emergent AE in mRCC study (n=38) [3]. |
| Thrombocytopenia | 1 patient (6%) | |
| Neutropenia | 1 patient (6%) | Grade 4 neutropenia of any duration with fever/infection was predefined as a DLT [4]. |
Clinical trials established specific protocols for monitoring and managing adverse events, including hematological toxicities.
The following diagram illustrates the mechanism of this compound, which is crucial for understanding its effects and toxicities.
This compound is an oral, ATP-competitive dual inhibitor of mTORC1 and mTORC2 [4]. This comprehensive inhibition is distinct from rapalogs (like temsirolimus) that primarily inhibit mTORC1. By also inhibiting mTORC2, this compound blocks AKT phosphorylation at Ser473, potentially overcoming a key resistance mechanism associated with mTORC1-only inhibition [1] [2]. However, this potent pathway disruption also underlies the observed metabolic and hematological toxicities.
| Tumor Type / Setting | Trial Phase / Identifier | Key Efficacy Findings | Safety Findings (Common Grade 3+ AEs) |
|---|
| Rapalog-resistant Pancreatic Neuroendocrine Tumors (PNET) | Phase II (NCT02893930) [1] [2] | • No objective responses observed in Stage 1 (0/13); trial stopped early. • Median PFS: 5.19 months. • Median OS: 20.44 months. | Hyperglycemia (23%), fatigue, rash, diarrhea, nausea, vomiting [1] [2]. | | Relapsed/Refractory Acute Lymphoblastic Leukemia (ALL) | Phase II (NCT02484430) [3] | • Best response: Stable disease (12.5%, 2/16). • Limited efficacy; only 19% of patients proceeded to Cycle 2. | Mucositis, hyperglycemia, leukopenia, lymphopenia; limited target inhibition per immunoblotting [3]. | | Advanced Solid Tumors (mTOR pathway altered) | Phase I (NCT03430882) [4] | • Combination with carboplatin/paclitaxel: 2 Partial Responses (PR) in RCC and prostate cancer. • Disease control rate: 68% (11 Stable Disease + 2 PR). | Anemia (21%), neutropenia (21%), thrombocytopenia (10.5%) - attributed to the combination regimen [4]. |
This compound is an ATP-competitive, dual mTORC1 and mTORC2 inhibitor. Its development for rapalog-resistant tumors is based on a strong mechanistic rationale [1] [2] [5]:
Diagram: Mechanism of this compound vs. Rapalogs. This compound inhibits both mTORC1 and mTORC2, aiming to block the compensatory AKT activation that can occur with rapalog treatment.
For researchers designing related studies, here are the methodologies from the key trials.
1. Phase II Trial in Rapalog-Resistant PNET (NCT02893930) [1] [2]
2. Phase I Trial in Combination Therapy (NCT03430882) [4]
The collective data indicates that while the preclinical rationale for using this compound in rapalog-resistant settings is strong, its clinical efficacy as a single agent has been limited. Future development may focus on:
Both Sapanisertib (also known as MLN0128 or TAK-228) and OSI-027 are dual TORC1/TORC2 inhibitors. This dual inhibition is important because it mitigates the feedback activation of AKT that can cause resistance to first-generation mTOR inhibitors that only target TORC1 [1].
The diagram below illustrates the mechanism of these dual inhibitors within the PI3K/AKT/mTOR signaling pathway.
The available literature highlights the following points:
The clinical translation of these preclinical findings, particularly for this compound, has shown limitations.
| Agent | Class | Key Preclinical Finding in Lymphoid Neoplasms | Reported Clinical Efficacy |
|---|---|---|---|
| This compound | Dual TORC1/TORC2 inhibitor | Greater cytotoxicity than rapamycin in ALL samples and cell lines [2] [3] | Limited efficacy as single agent in relapsed/refractory ALL; good safety profile [2] [3] |
| OSI-027 | Dual TORC1/TORC2 inhibitor | ALL was the most sensitive lymphoid neoplasm in preclinical models [2] [1] | No recent clinical trial data found in the provided search results |
A Phase II study of this compound monotherapy in patients with relapsed/refractory ALL concluded that while the drug had a good safety profile, it demonstrated limited target inhibition or efficacy as a single agent. The best response among 16 patients was stable disease in only two individuals [2] [3].
The table below summarizes the comparative data for sapanisertib and everolimus in PNETs, highlighting a key discrepancy between promising pre-clinical results and subsequent clinical trial outcomes.
| Aspect | This compound (TAK-228 / INK128) | Everolimus (Rapalog) |
|---|---|---|
| Mechanism of Action | ATP-competitive inhibitor of mTOR; potently inhibits both mTORC1 and mTORC2 [1] [2]. | Allosteric inhibitor that selectively inhibits mTORC1 only [1] [2]. |
| Targets | Phosphorylation of S6K1, 4EBP1 (mTORC1), and AKT (mTORC2) [1]. | Phosphorylation of S6K1 (mTORC1); does not inhibit 4EBP1 or AKT, leading to potential feedback activation [1]. |
| Pre-clinical Efficacy in PDX-PNET Model | Strongly inhibited tumor growth; caused tumor shrinkage in most everolimus-resistant tumors [1]. | Strongly inhibited tumor growth, but some models developed resistance over time [1]. |
| Clinical Efficacy in Advanced PNET | No objective tumor responses observed in a Phase II trial (EA2161) for rapalog-resistant PNETs [3] [2] [4]. | FDA-approved for advanced PNET; typically delays progression but significant tumor shrinkage is uncommon and resistance often develops [1] [2]. |
| Median Progression-Free Survival (PFS) in Phase II PNET Trial | 5.19 months [3] [2] | Not available in searched results for direct comparison in this context. |
| Common Adverse Events | Hyperglycemia, fatigue, rash, diarrhea, nausea, vomiting [3] [2]. | Not the focus of searched results, but typically includes stomatitis, rash, fatigue, and metabolic issues. |
The foundational pre-clinical data comes from a study that established the first patient-derived xenograft model for PNETs (PDX-PNET) [1]. The key methodological steps were:
Another independent study supported these findings, showing that this compound suppressed Tissue Factor (TF) expression and activity in human pNET cell lines (QGP1 and BON) and reduced the growth of orthotopic BON tumors in mice [5].
The following diagram illustrates the mTOR signaling pathway in PNETs and the different mechanisms of action of everolimus and this compound, which explains the rationale for developing dual mTORC1/2 inhibitors.
As shown in the diagram, the dysregulation of the PI3K/AKT/mTOR pathway is a key feature of many PNETs [1] [6]. This can occur through mutations in genes like MEN1 or loss of the tumor suppressor PTEN [1] [7]. Everolimus inhibits only mTORC1, which can lead to compensatory AKT activation via mTORC2, a proposed mechanism of drug resistance [1] [2]. This compound was designed to overcome this by targeting the catalytic site of mTOR itself, thereby inhibiting both mTORC1 and mTORC2 and providing more complete pathway suppression [1].
| Feature | Sapanisertib (TAK-228 / MLN0128 / INK128) | Rapalink-1 |
|---|---|---|
| Classification & Mechanism | Second-generation, ATP-competitive mTORC1/2 inhibitor [1] [2] [3] | Third-generation, bi-steric inhibitor; links this compound to Rapamycin [1] [4] [5] |
| Key Targets | mTORC1 & mTORC2 complexes; also inhibits Plasmodium PI4Kβ & PKG (for malaria research) [6] [3] | mTORC1 & mTORC2; simultaneously binds FKBP12 (like rapamycin) and kinase domain (like this compound) [1] [4] |
| Primary Research Applications | Cancer (solid tumors, glioblastoma, paediatric gliomas), investigational antimalarial [6] [2] [3] | Primarily cancer research (glioblastoma, resistant tumors), basic biology (fission yeast ageing) [1] [4] [5] |
| Key Advantages | Overcomes rapamycin resistance by inhibiting mTORC2; orally active; in clinical trials [2] [7] | Overcomes resistance to both 1st & 2nd-gen inhibitors; more durable efficacy; targets mutant mTOR [1] |
| Key Limitations & Safety | Can induce hyperglycemia/hyperlipidemia; may activate MAPK pathway with long-term use [2] | Increased blood-brain barrier disruption and infarct size in cerebral ischemia-reperfusion model [5] |
| Developmental Status | Phase 2 clinical trials; FDA Fast Track for NRF2-mutated lung cancer (2022) [7] | Preclinical research stage [1] [4] [5] |
For your experimental planning, here are summaries of key methodologies from the cited literature.
This is a standard method to evaluate the antiproliferative effects of the inhibitors.
Western blotting is used to confirm target engagement and analyze downstream effects.
The mouse model of cerebral ischemia-reperfusion illustrates in vivo protocol design.
The following diagram illustrates the core mTOR signaling pathway and the distinct mechanisms by which this compound and Rapalink-1 inhibit it.
| Feature | Sapanisertib (INK128, TAK-228, MLN0128) | AZD8055 |
|---|---|---|
| Primary Target & Mechanism | ATP-competitive inhibitor of mTOR kinase; directly targets catalytic site of both mTORC1 & mTORC2 [1] [2] [3] | ATP-competitive inhibitor of mTOR kinase; directly targets catalytic site of both mTORC1 & mTORC2 [4] [5] [6] |
| Key Molecular Effects | Inhibits phosphorylation of mTORC1 substrates (4E-BP1, S6K1) & mTORC2 substrate (Akt at Ser473) [1] [3] | Inhibits phosphorylation of mTORC1 substrates (S6K1) & mTORC2 substrate (Akt at Ser473) [5] |
| Reported Potency (IC₅₀) | Preclinical studies show activity in nanomolar (nM) range [1] | ~0.8 nM (in cell-free assays); low nanomolar range in various cancer cell lines [6] |
| Indication & Efficacy | Preclinical efficacy in mucosal melanoma, medulloblastoma; synergizes with MEK inhibitor Trametinib [1] [3] | Strong anti-proliferative & pro-apoptotic effects in breast cancer, adult T-cell leukemia, other solid & hematologic tumors [4] [5] |
| Key Differentiating Features | Component of 3rd-gen "RapaLink" molecules; investigated for crossing blood-brain barrier [2] [3] | High selectivity (>1000-fold) against PI3K isoforms, ATM, DNA-PK [6]; induces caspase-dependent apoptosis & autophagy [6] |
The following diagram illustrates the mTOR signaling pathway and the mechanism of action for ATP-competitive inhibitors like this compound and AZD8055.
The diagram shows that this compound and AZD8055 work by simultaneously inhibiting both mTORC1 and mTORC2. This is a key advantage over first-generation inhibitors like rapamycin, which only partially block mTORC1. By targeting the ATP-binding site in the kinase domain of mTOR, these drugs:
When deciding between these inhibitors for your research, consider these points: